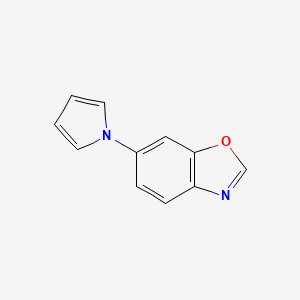

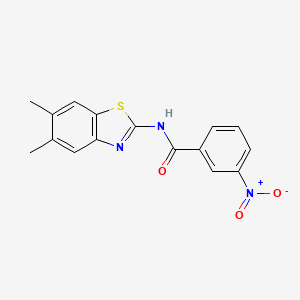

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to a significant interest among researchers in synthesizing a variety of indole derivatives .

科学的研究の応用

Catalyst-free Synthesis of Substituted Carbamates

Research by Kasatkina et al. (2021) outlines a novel, environmentally friendly, catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using accessible N-hetaryl ureas and alcohols. This method yields a wide range of substituted carbamates, highlighting the versatility of carbamate compounds in synthetic chemistry, which could include the synthesis of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate (Kasatkina et al., 2021).

Antimitotic Agents

Studies on derivatives of carbamates, such as those conducted by Temple and Rener (1992), have demonstrated the biological activity of these compounds, particularly as antimitotic agents. The chiral isomers of ethyl carbamates showed activity in biological systems, suggesting the potential for this compound in similar applications (Temple & Rener, 1992).

Synthesis Pathways and Anticancer Activity

Ramkumar and Nagarajan (2014) described a new synthesis route for ellipticine quinone from isatin, involving intermediates structurally related to this compound. This pathway underscores the relevance of such compounds in synthesizing complex molecules with potential anticancer activity (Ramkumar & Nagarajan, 2014).

Antimicrobial and Anticancer Properties

Elewa et al. (2021) explored the synthesis, characterization, and evaluation of new pyridines derived from pyridine-3-carbonitrile for their antibacterial and antitumor activities. This study indicates the potential biomedical applications of pyridine derivatives, which could extend to this compound (Elewa et al., 2021).

作用機序

Target of Action

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate is a complex compound that primarily targets multiple receptors . The compound’s structure, which includes an indole nucleus, allows it to bind with high affinity to these receptors . This makes this compound a valuable candidate for the development of new therapeutic derivatives .

Mode of Action

The interaction of this compound with its targets leads to a variety of biological responses. The compound’s indole scaffold is found in many important synthetic drug molecules, which gives a valuable idea for treatment . The compound’s mode of action is primarily based on its ability to bind with high affinity to multiple receptors, which can lead to various biological activities .

Biochemical Pathways

This compound affects a variety of biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s influence on these pathways leads to diverse biological activities and therapeutic possibilities .

Pharmacokinetics

The compound’s indole nucleus is known to contribute to its broad-spectrum biological activities , which suggests that it may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For example, certain derivatives of the compound have shown inhibitory activity against influenza A . Other derivatives have demonstrated potent antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

特性

IUPAC Name |

benzyl N-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22(15-25-23(28)29-16-17-4-2-1-3-5-17)26-13-10-20-14-19(6-7-21(20)26)18-8-11-24-12-9-18/h1-9,11-12,14H,10,13,15-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCBSNZCCZEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2613476.png)

![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)